molecular formula C8H11FO4S B2470155 8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid CAS No. 2470438-25-4

8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B2470155
CAS No.: 2470438-25-4
M. Wt: 222.23
InChI Key: RPVPDVDDAXTHTC-UHFFFAOYSA-N
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Description

8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid is a synthetic organic compound characterized by its unique spiro structure, which includes a sulfur atom and a fluorine substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid typically involves the following steps:

    Formation of the Spiro Ring: The initial step involves the formation of the spiro ring system. This can be achieved through a cyclization reaction involving a suitable precursor containing the necessary functional groups.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, which can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Oxidation: The sulfur atom in the spiro ring is oxidized to form the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Scientific Research Applications

8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid is unique due to the presence of both the fluorine atom and the sulfone group within the spiro structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

8-fluoro-6,6-dioxo-6λ6-thiaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO4S/c9-8(6(10)11)5-14(12,13)4-7(8)2-1-3-7/h1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVPDVDDAXTHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CS(=O)(=O)CC2(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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